molecular formula C24H22N2O3S B11561539 N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-3-propoxybenzamide

N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-3-propoxybenzamide

Cat. No.: B11561539
M. Wt: 418.5 g/mol
InChI Key: XOZJEWCXBXFZQP-UHFFFAOYSA-N
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Description

N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-3-propoxybenzamide is a complex organic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-3-propoxybenzamide typically involves the condensation of 2-aminobenzenethiol with appropriate aldehydes or ketones, followed by cyclization. Common synthetic methods include:

    Diazo-coupling: This involves the reaction of diazonium salts with 2-aminobenzenethiol.

    Knoevenagel Condensation: This method involves the reaction of aldehydes with active methylene compounds in the presence of a base.

    Biginelli Reaction: A multi-component reaction involving aldehydes, urea, and β-keto esters.

    Microwave Irradiation: This method accelerates the reaction process and improves yields.

Industrial Production Methods

Industrial production of benzothiazole derivatives often employs green chemistry principles to minimize environmental impact. Methods such as one-pot multicomponent reactions and the use of environmentally benign solvents are common .

Chemical Reactions Analysis

Types of Reactions

N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-3-propoxybenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-3-propoxybenzamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-3-propoxybenzamide involves its interaction with specific molecular targets and pathways. For instance, benzothiazole derivatives are known to inhibit enzymes such as carbonic anhydrase and topoisomerase, which are crucial for cell proliferation and survival. The compound may also interact with DNA, leading to the disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

    2-Aminobenzothiazole: Known for its antimicrobial and anticancer properties.

    Benzothiazole-2-thiol: Used in the synthesis of various pharmaceuticals and agrochemicals.

    N-(1,3-benzothiazol-2-yl)-arylamides: Investigated for their antibacterial activity.

Uniqueness

N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-3-propoxybenzamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its methoxy and propoxy substituents enhance its solubility and bioavailability, making it a promising candidate for further research and development .

Properties

Molecular Formula

C24H22N2O3S

Molecular Weight

418.5 g/mol

IUPAC Name

N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-3-propoxybenzamide

InChI

InChI=1S/C24H22N2O3S/c1-3-13-29-18-8-6-7-16(14-18)23(27)25-20-15-17(11-12-21(20)28-2)24-26-19-9-4-5-10-22(19)30-24/h4-12,14-15H,3,13H2,1-2H3,(H,25,27)

InChI Key

XOZJEWCXBXFZQP-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=CC(=C1)C(=O)NC2=C(C=CC(=C2)C3=NC4=CC=CC=C4S3)OC

Origin of Product

United States

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